molecular formula C21H18Cl2O7 B13388920 5-Acetoxy-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate

5-Acetoxy-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate

Cat. No.: B13388920
M. Wt: 453.3 g/mol
InChI Key: XHRJNOXRTTZFEQ-UHFFFAOYSA-N
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Description

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is a synthetic organic compound with the molecular formula C21H18Cl2O7 It is a derivative of 2-deoxy-D-ribose, a sugar molecule, and is characterized by the presence of acetyl and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose typically involves the acetylation and benzoylation of 2-deoxy-D-ribose. The process can be summarized as follows:

    Acetylation: The hydroxyl group at the 1-position of 2-deoxy-D-ribose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Benzoylation: The hydroxyl groups at the 3 and 5 positions are then benzoylated using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets and pathways. The acetyl and chlorobenzoyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate enzymes, alter metabolic pathways, and interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-Acetyl-3,5-bis(4-methylbenzoyl)-2-deoxy-D-ribose
  • 1-O-Acetyl-3,5-bis(4-fluorobenzoyl)-2-deoxy-D-ribose
  • 1-O-Acetyl-3,5-bis(4-bromobenzoyl)-2-deoxy-D-ribose

Uniqueness

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is unique due to the presence of chlorobenzoyl groups, which impart distinct chemical properties such as increased reactivity and potential biological activity. The comparison with similar compounds highlights the influence of different substituents on the overall behavior and applications of the molecule.

Properties

Molecular Formula

C21H18Cl2O7

Molecular Weight

453.3 g/mol

IUPAC Name

[5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3

InChI Key

XHRJNOXRTTZFEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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